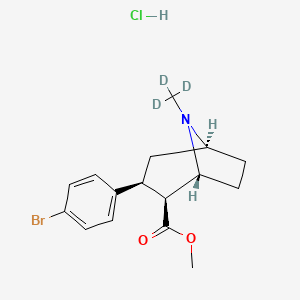

RTI-51-d3 (hydrochloride)

Description

Contextualization of Phenyltropane Derivatives in Dopaminergic System Studies

Phenyltropanes are a class of synthetic compounds that have been instrumental in the study of the dopamine (B1211576) transporter (DAT). nih.govacs.orgresearchgate.net The DAT is a protein that regulates the concentration of dopamine, a key neurotransmitter, in the synapse by reabsorbing it into the presynaptic neuron. nih.govnih.gov This process is crucial for normal brain function, and its dysregulation is implicated in various neurological and psychiatric disorders.

Phenyltropane derivatives, structurally related to cocaine, exhibit a high affinity for the DAT. nih.govacs.orgresearchgate.net This characteristic allows them to be used as probes to study the structure and function of the DAT. By observing how these compounds bind to and affect the transporter, researchers can gain insights into the mechanisms of dopamine reuptake and the effects of substances that target this system. nih.govnih.gov

Historical Development and Structural Evolution of RTI Compounds

The development of phenyltropane derivatives has been a focus of research at the Research Triangle Institute (RTI), leading to a series of compounds designated with "RTI" numbers. wikipedia.orgrti.org The initial goal of this research was to separate the stimulant effects of cocaine from its cardiotoxic and local anesthetic properties. wikipedia.org This was achieved by modifying the cocaine structure, primarily by removing the ester group at the 3-position and directly attaching the phenyl group to the tropane (B1204802) skeleton. wikipedia.org

This structural modification led to the creation of a wide range of phenyltropane analogs with varying affinities and selectivities for the monoamine transporters (dopamine, serotonin (B10506), and norepinephrine (B1679862) transporters). nih.gov For example, RTI-336 is a DAT-selective inhibitor, while RTI-112 exhibits high affinity for both the DAT and the serotonin transporter (SERT). nih.gov The systematic alteration of substituents on the 3β-phenyl ring has been a key strategy in developing compounds with specific pharmacological profiles to be used as research tools. nih.gov

Rationale for Deuterium (B1214612) Incorporation (d3) in Pharmacological Probes

Deuterium is a stable, non-radioactive isotope of hydrogen that contains a neutron in addition to a proton in its nucleus, giving it approximately twice the mass of hydrogen. humanjournals.com The replacement of hydrogen with deuterium in a molecule, a process known as deuteration, can have significant effects on the compound's metabolic stability. nih.govgabarx.com

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. humanjournals.comresearchgate.net This increased bond strength makes the C-D bond more resistant to cleavage by metabolic enzymes, particularly those of the cytochrome P450 (CYP) family. nih.gov This phenomenon, known as the kinetic isotope effect, can slow down the rate of metabolism of a deuterated compound compared to its non-deuterated counterpart. researchgate.netresearchgate.net This property is particularly useful in pharmacological research for several reasons.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H21BrClNO2 |

|---|---|

Molecular Weight |

377.7 g/mol |

IUPAC Name |

methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C16H20BrNO2.ClH/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10;/h3-6,12-15H,7-9H2,1-2H3;1H/t12-,13+,14+,15-;/m0./s1/i1D3; |

InChI Key |

GRVPWXKXXKPLCW-WNORLSIYSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)Br)C(=O)OC.Cl |

Canonical SMILES |

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Br)C(=O)OC.Cl |

Origin of Product |

United States |

Advanced Synthetic Strategies and Deuterium Incorporation for Rti 51 D3 Hydrochloride

Methodologies for Deuterium (B1214612) Labeling and Isotopic Purity

The synthesis of deuterated compounds like RTI-51-d3 (hydrochloride) is a meticulous process that demands precise control over chemical reactions to ensure the accurate placement of deuterium atoms and high isotopic purity. almacgroup.comclearsynth.com These labeled compounds are invaluable tools in various research fields, including the study of metabolic pathways and drug discovery. clearsynth.comnih.gov

Stereoselective Synthesis of the Tropane (B1204802) Core

The foundation of RTI-51-d3 lies in its tropane skeleton, a bicyclic organic compound that is a common structural feature in a class of alkaloids with significant biological activity. rsc.orgnih.govnih.gov The synthesis of this core structure is a key challenge due to its complex stereochemistry, which is crucial for its biological function. numberanalytics.com Modern synthetic approaches often employ stereoselective methods to control the three-dimensional arrangement of atoms, ensuring the desired configuration of the final product. nih.govnumberanalytics.com These methods can involve the use of chiral catalysts or auxiliaries to direct the formation of specific stereoisomers. The biosynthesis of tropane alkaloids often involves the enzyme tropinone (B130398) reductase, which plays a critical role in establishing the stereochemistry of the tropane ring. numberanalytics.com

Incorporation of Deuterium at Specific Positions (e.g., N-methyl-d3)

The introduction of deuterium atoms at specific locations within the molecule is a critical step in the synthesis of RTI-51-d3. researchgate.net For the N-methyl-d3 group, this is typically achieved by using a deuterated methylating agent. Common methods for deuterium labeling include chemical synthesis and biosynthesis. clearsynth.com In chemical synthesis, deuterium can be introduced through reactions like hydrogenation or by using deuterated reagents. clearsynth.comnih.gov For instance, a common strategy for introducing a CD3 group is through the use of deuterated methyl iodide (CD3I) or other deuterated methylating agents in the final steps of the synthesis. researchgate.net The choice of deuteration method depends on the desired location of the deuterium atoms and the stability of the molecule under the reaction conditions. rsc.orgrsc.org

Spectroscopic and Chromatographic Validation of Deuterium Labeling

Following the synthesis, it is imperative to verify the successful incorporation of deuterium and to assess the isotopic purity of the compound. rsc.org This is accomplished through a combination of advanced analytical techniques.

High-Resolution Mass Spectrometry for Isotopic Enrichment Assessment

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic enrichment of a labeled compound. almacgroup.comalmacgroup.comresearchgate.net By providing highly accurate mass measurements, HRMS can distinguish between molecules that differ only in their isotopic composition. almacgroup.com This allows for the precise quantification of the percentage of molecules that have been successfully deuterated. almacgroup.com Time-of-flight (TOF) mass spectrometry is particularly useful in this context due to its ability to resolve isotopes with very small mass differences. almacgroup.comresearchgate.net The general process involves analyzing the sample using an optimized liquid chromatography-mass spectrometry (LC-MS) method to separate the compound of interest from any impurities. almacgroup.com The mass spectrum is then analyzed to determine the relative abundance of the deuterated and non-deuterated forms of the molecule. nih.gov

Derivatization Strategies for Analog Development

The development of analogs of tropane alkaloids is an active area of research aimed at exploring structure-activity relationships and discovering new compounds with improved pharmacological profiles. nih.govresearchgate.net Derivatization strategies involve chemically modifying the core tropane structure to create a library of related compounds. escholarship.org For tropane-based molecules like RTI-51, modifications can be made at various positions, such as the N-substituent, to modulate their biological activity. nih.govescholarship.org For example, N-demethylation of the tropane core can be performed, followed by alkylation with different groups to generate a series of N-substituted analogs. nih.gov These strategies allow researchers to systematically investigate how changes in the molecular structure affect its interaction with biological targets. nih.govmdpi.com

Pharmacological Characterization and Molecular Target Interaction of Rti 51 D3 Hydrochloride

Ligand Binding and Receptor Affinity Profiles

The initial characterization of a novel compound involves determining its binding affinity and selectivity for various molecular targets. For phenyltropane analogs like RTI-51, the primary targets of interest are the monoamine transporters.

RTI-51 demonstrates high-affinity binding to the dopamine (B1211576) transporter (DAT), with moderate to lower affinity for the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET), respectively. In vitro binding assays, which measure the ability of a compound to displace a radiolabeled ligand from the transporters, have been used to quantify these interactions.

The inhibitory concentrations (IC₅₀) of RTI-51 at the three human monoamine transporters indicate a clear preference for DAT. Specific reported IC₅₀ values are approximately 1.7-1.81 nM for DAT, 10.6 nM for SERT, and 37.4 nM for NET. smolecule.comwikipedia.org This binding profile demonstrates a selectivity ratio of approximately 6-fold for DAT over SERT and about 21-fold for DAT over NET. This characteristic distinguishes it as a potent dopamine transporter ligand with significant, though lesser, activity at the serotonin transporter. wikipedia.org The stereochemistry of RTI-51, specifically the (1R,2S,3S) configuration, is crucial for this high-affinity interaction with the monoamine transporters. smolecule.com

Comparative studies on the rate of binding have shown that RTI-51 has slower onset binding characteristics at the dopamine transporter compared to cocaine or another phenyltropane analog, WIN 35,428. smolecule.comnih.gov In vivo experiments in rats measuring the displacement of a radioligand from the DAT found that an equipotent dose of RTI-51 required 44.1 minutes to achieve 25% displacement, significantly longer than the 5.8 minutes required for cocaine. nih.gov

| Transporter | IC₅₀ (nM) | DAT/SERT Selectivity | DAT/NET Selectivity |

| Dopamine Transporter (DAT) | 1.81 | - | - |

| Serotonin Transporter (SERT) | 10.6 | 5.86 | - |

| Norepinephrine Transporter (NET) | 37.4 | - | 20.66 |

| Data compiled from multiple sources. smolecule.comwikipedia.org |

While the primary targets for phenyltropanes are the monoamine transporters, a comprehensive pharmacological profile includes assessing affinity for other central nervous system receptors, particularly dopamine receptor subtypes, to understand potential off-target effects.

As with the dopamine receptor subtypes, a comprehensive receptor screening profile for RTI-51 against a wide array of other neurotransmitter receptors (e.g., adrenergic, cholinergic, histaminergic, opioid) is not available in the public domain literature. The research focus for this class of compounds has been overwhelmingly centered on their interaction with the monoamine transporters. nih.gov

Functional Assays of Neurotransmitter Reuptake and Release

Beyond static binding affinity, functional assays are critical to determine how a ligand affects the biological activity of its target, such as the inhibition of neurotransmitter transport or the induction of neurotransmitter release.

The high binding affinity of RTI-51 for monoamine transporters suggests that it functions as an inhibitor of neurotransmitter reuptake. In vitro uptake inhibition assays, often conducted in cell lines expressing the human transporters or in synaptosomal preparations, directly measure a compound's ability to block the transport of radiolabeled neurotransmitters (e.g., [³H]dopamine) into the cell.

RTI-51 acts as a potent monoamine reuptake inhibitor. smolecule.com Its functional potency as an inhibitor is directly related to its binding affinity at each respective transporter. Therefore, it is most potent as an inhibitor of dopamine reuptake, followed by serotonin and norepinephrine reuptake. wikipedia.orgsmolecule.com While its primary mechanism is established as reuptake inhibition, specific IC₅₀ values from functional neurotransmitter uptake assays for RTI-51 are not consistently reported across the scientific literature, which often presents binding data as a proxy for functional potency. nih.gov

In addition to blocking reuptake, some compounds that interact with monoamine transporters can also induce the release of neurotransmitters, a mechanism characteristic of amphetamine-like stimulants. This is typically assessed using in vitro release assays with synaptosomes (isolated nerve terminals) preloaded with a radiolabeled neurotransmitter. The ability of the test compound to cause the release of the neurotransmitter, both under basal conditions and following depolarization (e.g., with potassium chloride), is then measured.

There is no specific data available in the reviewed literature detailing the effects of RTI-51 on evoked neurotransmitter release in synaptosomal preparations. Phenyltropane analogs, in contrast to amphetamines, generally act as pure reuptake inhibitors without significant releasing activity. iiab.me They are thought to bind to the transporter and block the translocation of the neurotransmitter, rather than acting as a substrate that is transported into the neuron and induces reverse transport. However, without direct experimental evidence for RTI-51, its profile as a pure uptake inhibitor versus a compound with some releasing properties remains unconfirmed.

Mechanisms of Action at the Molecular Level

The precise molecular mechanisms underlying the action of RTI-51-d3 (hydrochloride) are a subject of ongoing scientific investigation. Based on the behavior of its non-deuterated counterpart, RTI-51, and related phenyltropane analogs, its primary interaction is with the dopamine transporter (DAT). However, more nuanced mechanisms, such as allosteric modulation and receptor heteromerization, are areas of active exploration in the broader field of dopamine pharmacology and may be relevant to the actions of RTI-51-d3.

Allosteric Modulation and Receptor Heteromerization Studies

Allosteric Modulation:

Allosteric modulators bind to a site on a receptor or transporter that is distinct from the primary (orthosteric) binding site. This binding can induce conformational changes that alter the affinity or efficacy of the endogenous ligand or other drugs. nih.gov While direct studies on allosteric modulation by RTI-51-d3 are not currently available in the published literature, the dopamine transporter is known to be a target for allosteric modulation. nih.govdrexel.edunih.gov Some studies have identified allosteric modulators that can decrease the affinity of cocaine-like ligands for the DAT. drexel.edu Given that RTI-51 is a cocaine analog, it is plausible that its binding and function, and by extension that of RTI-51-d3, could be influenced by allosteric modulators of the DAT.

Furthermore, some related RTI compounds have been shown to act as allosteric modulators at other receptors. For instance, RTI-371 has been identified as a positive allosteric modulator of the human cannabinoid receptor 1 (CB1). This indicates that the phenyltropane scaffold is capable of engaging in allosteric interactions. Future research may explore whether RTI-51 or its deuterated analog possess similar capabilities at the DAT or other related targets.

Receptor Heteromerization:

Dopamine receptors can form complexes with other G protein-coupled receptors, a phenomenon known as heteromerization. explorationpub.comwikipedia.org These heteromers can have pharmacological and signaling properties that are distinct from their individual components. For example, the dopamine D1 and D2 receptors can form heteromers, and their activation leads to unique intracellular signaling cascades. nih.gov The dopamine D2 receptor is considered a major hub for heteromerization with other receptors. wikipedia.org

The relevance of receptor heteromerization to the action of a dopamine reuptake inhibitor like RTI-51-d3 lies in the potential for these complexes to modulate the function and regulation of the dopamine transporter. For instance, interactions between dopamine receptor heteromers and the DAT could influence the transporter's conformation and availability at the cell surface. While there are no specific studies linking RTI-51-d3 to the modulation of dopamine receptor heteromers, this represents a potential avenue for future research to unravel more complex mechanisms of action. The dopamine D3 receptor has also been shown to form heteromers, which could be relevant for neuroplasticity and neuroprotection. nih.gov

Interactions with Protein Binding Sites

The primary molecular target of RTI-51 and, by extension, RTI-51-d3, is the dopamine transporter (DAT). The interaction with the DAT binding site is crucial for its pharmacological effects. Phenyltropane analogs like RTI-51 are known to bind to the central substrate-binding site of the DAT, thereby blocking the reuptake of dopamine from the synaptic cleft. researchgate.netfrontiersin.org

Structural studies of the dopamine transporter have provided insights into the binding pocket. This site is composed of amino acid residues from several transmembrane domains. bahargroup.orgfrontiersin.org The binding of cocaine and related analogs, such as other RTI-series compounds, to this site is thought to stabilize the transporter in an outward-facing conformation, preventing the translocation of dopamine into the presynaptic neuron. nih.govfrontiersin.org

The specific interactions of RTI-51 with the DAT binding site are expected to be similar to other potent phenyltropane-based inhibitors. These interactions likely involve a combination of hydrophobic interactions, hydrogen bonding, and electrostatic interactions with key residues within the binding pocket. The 3β-(4-bromophenyl) group of RTI-51 is a critical determinant of its binding affinity and selectivity.

Comparative Pharmacological Profiles with Non-Deuterated RTI-51

Direct comparative pharmacological studies between RTI-51-d3 (hydrochloride) and its non-deuterated counterpart, RTI-51, are limited in publicly available scientific literature. However, based on the principles of deuterium (B1214612) substitution in medicinal chemistry, a comparative profile can be inferred. The primary difference is expected to arise from the kinetic isotope effect, where the substitution of hydrogen with the heavier isotope deuterium can slow down the rate of chemical reactions, particularly those involving the breaking of a carbon-hydrogen bond.

Expected Impact of Deuteration:

Deuteration is a strategy often employed to improve the metabolic stability of a drug. nih.govnih.gov For RTI-51, metabolism may occur at the N-methyl group. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage by cytochrome P450 enzymes. This can lead to a reduced rate of N-demethylation, a common metabolic pathway for many drugs.

A slower rate of metabolism for RTI-51-d3 compared to RTI-51 could result in:

Longer half-life: The deuterated compound may persist in the body for a longer duration.

Altered metabolite profile: The formation of N-demethylated metabolites may be reduced, potentially leading to a different safety and efficacy profile.

It is important to note that while deuteration can alter the pharmacokinetics, it is generally not expected to significantly change the pharmacodynamics (i.e., the affinity and potency at the primary molecular target). Therefore, the binding affinity of RTI-51-d3 for the dopamine transporter is predicted to be very similar to that of RTI-51.

Below is a table summarizing the known properties of RTI-51 and the anticipated properties of RTI-51-d3 based on the principles of deuterium substitution.

| Pharmacological Parameter | RTI-51 (Non-Deuterated) | RTI-51-d3 (Deuterated) - Predicted |

|---|---|---|

| Binding Affinity (Ki) at DAT | High affinity | Expected to be similar to RTI-51 |

| Mechanism of Action | Dopamine Transporter (DAT) inhibitor | Dopamine Transporter (DAT) inhibitor |

| Metabolic Stability | Susceptible to N-demethylation | Potentially more resistant to N-demethylation |

| In Vivo Half-life | Characterized half-life | Potentially longer than RTI-51 |

| Systemic Exposure (AUC) | Baseline exposure | Potentially higher than RTI-51 |

In Vivo Pharmacokinetics and Metabolic Fate in Animal Models

Absorption, Distribution, and Elimination Kinetics in Preclinical Species

While specific data for RTI-51-d3 is scarce, studies on similar phenyltropane analogs like RTI-55 provide insights into their distribution. Following administration in animal models, these compounds typically show rapid and widespread distribution.

Brain Penetration and Regional Distribution (e.g., Striatal Uptake)

Phenyltropane analogs are designed to cross the blood-brain barrier effectively. Research on related compounds, such as the iodinated analog [¹²⁵I]RTI-55, has demonstrated high accumulation in brain regions rich in dopamine (B1211576) transporters (DAT). nih.govnih.gov Autoradiography studies in mice and rats have shown the highest concentrations of these analogs in the striatum (caudate putamen and nucleus accumbens) and olfactory tubercles, which is consistent with the known high density of DAT in these areas. nih.govnih.gov The uptake in the striatum is a key indicator of the compound's potential to interact with the dopaminergic system. It is anticipated that RTI-51-d3 would exhibit a similar pattern of high striatal uptake due to its structural similarity to other DAT-binding phenyltropanes.

Table 1: Theoretical Regional Brain Distribution Profile of a Phenyltropane Analog

| Brain Region | Relative Uptake | Primary Transporter Target |

|---|---|---|

| Striatum | Very High | Dopamine Transporter (DAT) |

| Olfactory Tubercle | High | Dopamine Transporter (DAT) |

| Hypothalamus | Moderate | Serotonin (B10506) Transporter (SERT) |

| Thalamus | Moderate | Serotonin Transporter (SERT) |

This table is illustrative and based on data from related phenyltropane compounds like RTI-55, not specifically RTI-51-d3.

Tissue Distribution and Accumulation Profiles in Non-Central Nervous System Organs

Beyond the brain, pharmacokinetic studies would also map the distribution of RTI-51-d3 in peripheral organs. Generally, compounds are distributed throughout the body, with concentrations varying based on tissue perfusion and binding characteristics. Key organs for analysis include the liver and kidneys, which are central to metabolism and excretion, respectively. Lungs, heart, and spleen would also be examined to create a comprehensive distribution profile and identify any potential for off-target accumulation. Specific distribution data for RTI-51-d3 is not currently available.

Elucidation of Metabolic Pathways Using Deuterated Tracers

Deuterium (B1214612) labeling is a powerful tool for studying drug metabolism. The carbon-deuterium bond is stronger than a carbon-hydrogen bond, which can slow down metabolic processes that involve breaking this bond (a phenomenon known as the kinetic isotope effect).

Identification of Phase I and Phase II Metabolites

Drug metabolism typically occurs in two phases. Phase I reactions involve oxidation, reduction, or hydrolysis, often catalyzed by cytochrome P450 (CYP450) enzymes. For phenyltropane compounds, a primary site of Phase I metabolism is the hydrolysis of the methyl ester group to a carboxylic acid. Other potential pathways include N-demethylation of the tropane (B1204802) ring. Phase II metabolism involves conjugation reactions, such as glucuronidation, which increase the water solubility of metabolites to facilitate their excretion. The use of deuterated tracers like RTI-51-d3 helps in identifying these metabolites through mass spectrometry by providing a unique mass signature.

Influence of Deuterium Labeling on Metabolic Stability and Clearance

This table represents general principles and expected outcomes of deuteration and is not based on specific experimental data for RTI-51-d3.

Pharmacokinetic Modeling and Simulation in Animal Systems

Pharmacokinetic (PK) modeling uses mathematical models to describe and predict the concentration of a drug in the body over time. Data gathered from in vivo studies in animal models, such as plasma concentration-time curves, would be used to develop a PK model for RTI-51-d3. This model could be a one-, two-, or multi-compartment model that simulates the drug's absorption, distribution, and elimination. Such models are invaluable for understanding the dose-exposure relationship and for extrapolating potential pharmacokinetic profiles to other species, although specific simulation studies for RTI-51-d3 have not been published.

Neurobiological and Behavioral Investigations in Preclinical Models

Neurochemical Modulations

The primary mechanism of action for RTI-51 and related compounds is the inhibition of monoamine transporters, leading to significant alterations in brain neurochemistry.

In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular space of specific brain regions in awake, freely moving animals. nih.gov As a potent dopamine (B1211576) transporter (DAT) inhibitor, RTI-51 is expected to cause a substantial and sustained increase in extracellular dopamine concentrations in key brain areas associated with reward and motor control, such as the nucleus accumbens and caudate putamen.

Studies on structurally similar cocaine analogs from the RTI series have demonstrated a direct relationship between DAT occupancy and changes in dopamine levels. rti.org For instance, systemic administration of these analogs in squirrel monkeys leads to measurable increases in extracellular dopamine in the caudate, confirming that blocking the transporter effectively increases the synaptic concentration of the neurotransmitter. rti.org While RTI-51 also has affinity for the serotonin (B10506) transporter (SERT), its primary effect is mediated through DAT inhibition. nih.gov Therefore, the most pronounced neurochemical change observed in microdialysis studies would be a significant elevation of dopamine. researchgate.net

| Compound Class | Primary Transporter Target | Expected Effect on Extracellular Levels (Striatum) | Key Brain Regions Studied |

|---|---|---|---|

| Phenyltropane Analogs (e.g., RTI-51) | Dopamine Transporter (DAT) | Robust Increase in Dopamine | Nucleus Accumbens, Caudate Putamen, Prefrontal Cortex johnshopkins.edu |

| Selective Serotonin Reuptake Inhibitors | Serotonin Transporter (SERT) | Increase in Serotonin | Hippocampus, Neocortex, Caudate nih.gov |

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are non-invasive imaging techniques that allow for the visualization and quantification of transporter occupancy in the living brain. nih.govnih.gov These studies typically use radiolabeled versions of transporter ligands.

The iodinated analog [¹²⁵I]RTI-55 has been extensively used in autoradiography to map the distribution of both dopamine and serotonin transporters in the rat brain. nih.gov These studies show high densities of binding in DAT-rich areas like the caudate putamen, nucleus accumbens, and substantia nigra, as well as in SERT-rich regions. nih.gov Such analogs are invaluable for determining the in vivo potency and selectivity of new compounds. rti.org

In non-human primates, PET and SPECT studies with various tropane-based radioligands have been used to measure the degree to which administered drugs occupy the DAT. researchgate.net Research combining PET imaging with microdialysis has shown a direct, though not always linear, relationship between the percentage of DATs blocked by a drug and the resulting increase in extracellular dopamine. rti.org For RTI-51, such studies would be expected to show high occupancy of the DAT at behaviorally active doses.

| Radiolabeled Analog | Imaging Modality | Primary Target | Key Findings in Preclinical Models |

|---|---|---|---|

| [¹²⁵I]RTI-55 | Autoradiography / SPECT | DAT and SERT | High binding in striatum (DAT) and thalamus/raphe (SERT). nih.govrti.org |

| [¹¹C]CFT | PET | DAT | Used to correlate DAT levels with motor behavior in primate models of Parkinson's disease. researchgate.net |

| [¹²³I]IACFT | SPECT | DAT | Demonstrates high selectivity for DAT over SERT with rapid striatal accumulation in rhesus monkeys. researchgate.net |

Behavioral Phenotypes in Animal Models

Preclinical behavioral models are essential for characterizing the psychoactive effects of novel compounds. Phenyltropane DAT inhibitors like RTI-51 typically produce a clear and robust psychostimulant-like behavioral profile.

Locomotor Activity: In rodents, DAT inhibitors reliably produce a dose-dependent increase in horizontal and vertical movement in an open field. nih.gov This hyperactivity is a hallmark of central stimulant action and is directly related to increased dopaminergic signaling in the nucleus accumbens.

Drug Discrimination: This paradigm assesses the subjective internal state produced by a drug. nih.gov Animals are trained to recognize the effects of a specific drug (e.g., cocaine or amphetamine) to receive a reward. Studies with related RTI compounds show that they fully substitute for cocaine or amphetamine, indicating that animals perceive their subjective effects as being identical to those of known psychostimulants. bioworld.comnih.govresearchgate.net For example, RTI-113 produces long-lasting cocaine-like discriminative stimulus effects in both rats and squirrel monkeys. bioworld.com

Self-Administration: This model is considered the gold standard for assessing the reinforcing properties and abuse liability of a drug. nih.gov Animals are surgically fitted with intravenous catheters and learn to perform a response, such as pressing a lever, to receive an infusion of the drug. The potent DAT inhibitor RTI-111 has been shown to maintain self-administration in rhesus monkeys, confirming its reinforcing effects. nih.gov This behavior is characteristic of drugs with high abuse potential and is directly linked to their ability to elevate dopamine in the brain's reward pathway.

| Behavioral Assay | Animal Model | Typical Finding for Phenyltropane DAT Inhibitors | Inferred Mechanism |

|---|---|---|---|

| Locomotor Activity | Rats, Mice | Dose-dependent hyperlocomotion and psychomotor sensitization with repeated exposure. nih.gov | Increased dopamine in the nucleus accumbens. |

| Drug Discrimination | Rats, Monkeys | Full substitution for cocaine or amphetamine. nih.govrti.org | Shared subjective effects mediated by DAT inhibition. |

| Intravenous Self-Administration | Rats, Monkeys | Readily self-administered; functions as a positive reinforcer. nih.govnih.gov | Activation of the mesolimbic dopamine reward system. |

Locomotor Activity and Stereotypy Assessments

Studies in preclinical models have explored the impact of phenyltropane analogs on motor function. In a study investigating the locomotor stimulant effects of various novel phenyltropanes in mice, the compound RTI-51 was found to produce a longer-lasting locomotor stimulation compared to cocaine. nih.gov This research classified RTI-51 as a nonselective monoamine transporter inhibitor. nih.gov The potency of these compounds in increasing locomotor activity was positively correlated with their in vitro affinity for the dopamine transporter (DAT), suggesting that binding to DAT is a primary driver of their locomotor effects. nih.gov

While this study provides insight into the locomotor effects of RTI-51, specific assessments of stereotypy induced by RTI-51-d3 (hydrochloride) are not detailed in the available scientific literature. Stereotypy is a distinct behavioral manifestation often associated with high doses of psychostimulants and is characterized by repetitive, focused movements.

Interactive Data Table: Locomotor Effects of RTI-51 in Mice

| Compound | Duration of Action (Locomotor Activity) | Transporter Selectivity Classification |

|---|---|---|

| RTI-51 | Longer-acting than cocaine | Nonselective |

| Cocaine | Shorter-acting | Nonselective |

Reinforcement and Reward-Related Behaviors (e.g., Self-Administration)

There is no publicly available scientific literature detailing the investigation of reinforcement and reward-related behaviors, such as self-administration, specifically for the compound RTI-51-d3 (hydrochloride) in preclinical models.

Cognitive Function and Learning/Memory Paradigms

There is no publicly available scientific literature on the effects of RTI-51-d3 (hydrochloride) on cognitive function or its use in learning and memory paradigms in preclinical models.

Affective State and Stress Response Models

There is no publicly available scientific literature that examines the influence of RTI-51-d3 (hydrochloride) on affective states or its application in stress response models in preclinical settings.

Neuroimaging Applications (Preclinical)

Development of Deuterated Radioligands for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT)

The development of deuterated radioligands is a strategy to enhance the metabolic stability of tracers used in PET and SPECT imaging. nih.gove-smi.eu This approach can lead to improved imaging characteristics, such as a higher target-to-background ratio. nih.gove-smi.eu While research has been conducted on the development of various deuterated tropane (B1204802) derivatives as imaging agents for the dopamine transporter, there is no specific mention in the available scientific literature of the development or use of RTI-51-d3 (hydrochloride) as a radioligand for PET or SPECT. nih.gove-smi.eu

Tracer Kinetics and Receptor Availability Mapping in Animal Models

There is no publicly available scientific literature detailing tracer kinetics or receptor availability mapping studies conducted with RTI-51-d3 (hydrochloride) in animal models.

Advanced Analytical Methodologies for Rti 51 D3 Hydrochloride and Its Metabolites

High-Sensitivity Chromatographic Techniques for Bioanalysis

The robust and sensitive nature of chromatographic techniques coupled with mass spectrometry makes them indispensable for the bioanalysis of complex molecules like RTI-51-d3 (hydrochloride). The choice between liquid and gas chromatography is often dictated by the physicochemical properties of the analyte and its metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of non-volatile, polar, and thermally labile compounds in biological fluids. The development of a validated LC-MS/MS method for RTI-51-d3 would be crucial for its use as an internal standard in pharmacokinetic and metabolic studies of RTI-51.

A typical LC-MS/MS method would involve reversed-phase chromatography for the separation of the analyte from endogenous matrix components. The validation of such a method is a critical step to ensure its reliability and is performed according to established guidelines. Key validation parameters include linearity, limits of detection (LOD) and quantification (LOQ), accuracy, precision, and assessment of matrix effects. For a compound like RTI-51-d3, positive electrospray ionization (ESI) would likely be employed due to the presence of a basic nitrogen atom in the tropane (B1204802) ring, which is readily protonated.

Below is a hypothetical, yet representative, data table summarizing the validation parameters for an LC-MS/MS method for a phenyltropane analog, which would be similar to what would be expected for RTI-51.

Table 1: Representative LC-MS/MS Method Validation Parameters for a Phenyltropane Analog in Animal Plasma

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% bias) | Within ±15% |

| Matrix Effect (%) | 85-115% |

| Recovery (%) | > 80% |

This table is interactive. You can sort the data by clicking on the column headers.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Metabolites

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While RTI-51-d3 itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, some of its potential metabolites could be. For instance, metabolic pathways might lead to the formation of smaller, more volatile molecules.

Derivatization is a common strategy in GC-MS to enhance the volatility and thermal stability of analytes. For metabolites of phenyltropanes containing polar functional groups, such as hydroxyl or carboxyl groups, silylation is a frequently employed derivatization technique. The use of deuterated internal standards, such as RTI-51-d3, is also a common practice in GC-MS to ensure accurate quantification.

Sample Preparation Strategies for Biological Matrices (Animal)

The complexity of biological matrices such as blood, plasma, and urine necessitates a thorough sample preparation step to remove interferences and concentrate the analyte of interest before instrumental analysis.

Extraction Methodologies (e.g., Solid Phase Extraction, Liquid-Liquid Extraction)

Solid Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex samples. For a compound like RTI-51-d3, a cation-exchange or a mixed-mode (combining reversed-phase and cation-exchange) SPE sorbent would likely be effective. This is because the basic tropane nitrogen can be protonated and retained on a cation-exchange sorbent, allowing for the removal of neutral and acidic interferences.

Liquid-Liquid Extraction (LLE) is another common technique for sample preparation, involving the partitioning of the analyte between two immiscible liquid phases. For the extraction of a basic compound like RTI-51-d3 from an aqueous biological matrix, the pH of the sample would be adjusted to a basic pH to neutralize the charge on the tropane nitrogen, making it more soluble in an organic solvent.

Table 2: Comparison of Extraction Methodologies for Phenyltropane Analogs

| Feature | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

| Selectivity | High (sorbent can be tailored) | Moderate to high |

| Recovery | Generally high and reproducible | Can be variable |

| Automation | Easily automated for high throughput | More difficult to automate |

| Solvent Consumption | Lower | Higher |

| Cost | Higher (cartridges) | Lower (solvents) |

| Potential for Emulsions | Low | High |

This table is interactive. You can sort the data by clicking on the column headers.

Matrix Effects and Quantification Challenges in Complex Biological Samples

Matrix effects are a significant challenge in quantitative bioanalysis, particularly with LC-MS/MS using electrospray ionization. These effects arise from co-eluting endogenous components of the biological matrix that can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. The assessment of matrix effects is a critical component of method validation. Strategies to mitigate matrix effects include optimizing the chromatographic separation to separate the analyte from interfering components, using more selective sample preparation techniques, and, most effectively, using a stable isotope-labeled internal standard that co-elutes with the analyte.

Isotopic Dilution Mass Spectrometry for Precision Quantification

Isotopic dilution mass spectrometry is a highly accurate method for the quantification of analytes in complex matrices. This technique relies on the addition of a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. RTI-51-d3, being a deuterated analog of RTI-51, is specifically designed for this purpose.

The principle behind isotopic dilution is that the stable isotope-labeled internal standard (RTI-51-d3) behaves chemically and physically identically to the analyte of interest (RTI-51) during sample preparation, chromatography, and ionization in the mass spectrometer. Any loss of analyte during the analytical process will be accompanied by a proportional loss of the internal standard. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio difference (due to the presence of deuterium (B1214612) atoms). By measuring the ratio of the analyte signal to the internal standard signal, an accurate and precise quantification of the analyte can be achieved, as this ratio remains constant regardless of variations in sample recovery or matrix effects.

Radioligand Binding Assay Methodologies for Target Identification

Radioligand binding assays are a cornerstone in pharmacology for quantifying the interaction between a ligand and its biological target. giffordbioscience.comnih.gov These assays are indispensable for characterizing the binding affinity and selectivity of novel compounds like RTI-51-d3 (hydrochloride) for specific receptors or transporters. The primary targets for RTI-51, a phenyltropane derivative, are the monoamine transporters (MATs), which include the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). springernature.comnih.gov The fundamental principle of these assays involves using a radiolabeled compound (a radioligand) that binds with high affinity to the target of interest. A test compound, such as RTI-51, is then introduced to compete with the radioligand for the same binding sites. By measuring the displacement of the radioligand, the affinity of the test compound for the target can be accurately determined. giffordbioscience.com

There are several types of radioligand binding assays, each providing different but complementary information. Saturation assays are performed by incubating the biological sample with increasing concentrations of a radioligand to determine its equilibrium dissociation constant (Kd), a measure of its affinity, and the maximum number of binding sites (Bmax), which reflects the density of the target in the sample. giffordbioscience.comnih.gov Competition assays, on the other hand, are used to determine the affinity of an unlabeled test compound by measuring its ability to inhibit the binding of a fixed concentration of a specific radioligand. giffordbioscience.com The results are typically expressed as an IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand), which can be converted to an inhibition constant (Kᵢ). Kinetic assays measure the rates of association and dissociation of a radioligand, providing further insights into the binding interaction. nih.gov

Experimental Procedures and Data Analysis

The identification of biological targets for RTI-51 and its analogs relies on meticulously designed radioligand binding assays. These experiments typically utilize either tissue homogenates from specific brain regions or cell lines engineered to express individual transporter proteins. For instance, the striatum of the rat brain, which is densely populated with dopaminergic nerve terminals, is an excellent source for studying binding to DAT, while the cerebral cortex is often used for SERT binding studies. nih.gov The use of transfected cell lines, such as Human Embryonic Kidney 293 (HEK 293) cells, offers the advantage of examining interactions with a single, specific human transporter type in isolation, avoiding the complexities of native tissue preparations. nih.gov

A crucial element of the assay is the selection of an appropriate radioligand. For phenyltropanes, a commonly used radioligand is [¹²⁵I]RTI-55, the radioiodinated analog of RTI-51. nih.gov This ligand binds with very high affinity to both DAT and SERT, making it a valuable tool for characterizing novel compounds that target these transporters. nih.govnih.gov

In a typical competition binding experiment, membranes prepared from brain tissue or transfected cells are incubated in a buffer solution containing a fixed concentration of the radioligand (e.g., [¹²⁵I]RTI-55) and a range of concentrations of the unlabeled test compound (RTI-51). To distinguish specific binding to the transporter from non-specific binding to other components like the filter paper, parallel incubations are conducted in the presence of a high concentration of a known inhibitor (e.g., cocaine or benztropine (B127874) for DAT) that saturates the specific sites. nih.gov After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters, trapping the membranes with the bound radioligand. The unbound radioligand is washed away. The radioactivity retained on the filters is then measured using a gamma counter (for ¹²⁵I) or a liquid scintillation counter (for ³H or ¹⁴C).

The data obtained are analyzed by plotting the percentage of specific binding against the logarithm of the competitor concentration. This generates a sigmoidal dose-response curve from which the IC₅₀ value is determined. The IC₅₀ is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used in the assay. nih.gov

Detailed Research Findings

Research on RTI-55, a close structural analog of RTI-51, provides significant insight into the binding profile expected for RTI-51. Saturation binding studies using [¹²⁵I]RTI-55 have been performed to characterize its interaction with monoamine transporters in rat brain tissue. In the striatum, Scatchard analysis of the binding data revealed the presence of both high-affinity and low-affinity binding sites. nih.gov The high-affinity site, with a dissociation constant (Kd) of 0.2 nM, is attributed to the dopamine transporter. nih.gov In the cerebral cortex, [¹²⁵I]RTI-55 was found to bind to a single class of high-affinity sites, also with a Kd of 0.2 nM, corresponding to the serotonin transporter. nih.gov

| Brain Region | Target | Affinity (Kd) | Binding Site Density (Bmax) |

|---|---|---|---|

| Striatum (High-Affinity Site) | Dopamine Transporter (DAT) | 0.2 nM | 37 pmol/g protein |

| Striatum (Low-Affinity Site) | - | 5.8 nM | 415 pmol/g protein |

| Cerebral Cortex | Serotonin Transporter (SERT) | 0.2 nM | 2.5 pmol/g protein |

The pharmacological identity of the sites labeled by [¹²⁵I]RTI-55 has been confirmed through competition studies with various known transporter inhibitors. In vivo autoradiography studies demonstrated that the binding of [¹²⁵I]RTI-55 in dopamine-rich areas like the striatum and olfactory tubercles is effectively blocked by potent dopamine uptake inhibitors such as GBR 12909 and WIN 35,428. nih.gov Conversely, the serotonin reuptake inhibitor paroxetine (B1678475) had little effect on binding in the striatum but significantly inhibited binding in other regions, confirming that [¹²⁵I]RTI-55 also binds to SERT. nih.gov These findings clearly establish that RTI-55, and by extension RTI-51, are potent ligands for both the dopamine and serotonin transporters.

| Competing Drug | Primary Target | Effect on [¹²⁵I]RTI-55 Striatal Binding | Effect on [¹²⁵I]RTI-55 Hypothalamic Binding |

|---|---|---|---|

| GBR 12909 | DAT | Significant Inhibition | Not Reported |

| WIN 35,428 | DAT | Significant Inhibition | Not Reported |

| Paroxetine | SERT | Little Effect | Significant Inhibition |

| Haloperidol | D₂ Receptor | No Effect | No Effect |

Structure Activity Relationships Sar and Computational Modeling of Rti 51 D3 Hydrochloride Analogs

Ligand-Protein Interaction Modeling

Molecular Docking and Dynamics Simulations with Transporter and Receptor Structures

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to its protein target. For RTI-51-d3, the primary targets are the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET).

Studies on related phenyltropane analogs, such as the irreversible cocaine analog RTI-82, have provided a framework for understanding these interactions. Computational modeling and small molecule docking have indicated that the tropane (B1204802) pharmacophore of these compounds positions itself within the central dopamine active site of the DAT. nih.gov This interaction is key to their function as transport inhibitors. The binding of these ligands is thought to stabilize an "open-to-out" conformation of the dopamine transporter. wikipedia.org

Molecular docking simulations of RTI-51-d3 would likely show the tropane core interacting with key residues in the binding pocket of the transporters. The 3β-(4-bromophenyl) group is a crucial determinant of the binding profile. smolecule.com The orientation of this group within the binding site would be stabilized by various non-covalent interactions, such as hydrophobic interactions and halogen bonding. The 2β-carbomethoxy group also plays a significant role in the compound's affinity and selectivity. smolecule.com

Interactive Data Table: Binding Affinities of RTI-51 and Related Phenyltropane Analogs

| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) |

| RTI-51 | 1.8 | 10.6 | 37.4 |

| RTI-31 | - | - | - |

| RTI-55 | - | - | - |

| RTI-112 | Subnanomolar | Subnanomolar | - |

| RTI-121 | 2.5 | 3.5 | 2040 |

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.govdovepress.com A pharmacophore model for phenyltropane analogs like RTI-51-d3 would typically include key features such as a hydrogen bond acceptor (the ester carbonyl), a hydrophobic region (the bromophenyl ring), and a positively ionizable feature (the tropane nitrogen).

By aligning a series of active analogs, a common pharmacophore can be generated. This model can then be used as a 3D query to screen virtual libraries for new compounds with the potential for similar biological activity. This approach is instrumental in identifying novel scaffolds that maintain the crucial interactions with the target transporters while potentially offering improved selectivity or pharmacokinetic properties. The development of such models is an iterative process, refined as new SAR data becomes available.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For RTI-51-d3 and its analogs, a QSAR study would involve calculating a variety of molecular descriptors for each compound, such as electronic, steric, and hydrophobic parameters.

These descriptors would then be correlated with their binding affinities for DAT, SERT, and NET using statistical methods. A robust QSAR model can predict the activity of newly designed compounds before they are synthesized, thereby prioritizing the most promising candidates and streamlining the drug discovery process. The insights gained from QSAR can highlight which structural features are most influential in determining potency and selectivity, guiding the rational design of future analogs.

Conformational Analysis and Stereochemical Considerations

The three-dimensional shape (conformation) and stereochemistry of phenyltropane analogs are critical for their biological activity. Conformational analysis of RTI-51-d3 would reveal the preferred spatial arrangement of its constituent parts, particularly the orientation of the 2β-carbomethoxy and 3β-(4-bromophenyl) substituents relative to the tropane ring.

It has been established that for phenyltropanes, the ββ-isomers are generally the most active. wikipedia.org The specific stereochemistry of RTI-51, which is (−)-2β-Carbomethoxy-3β-(4-bromophenyl)tropane, is crucial for its high affinity for monoamine transporters. wikiwand.com The distance between the aromatic ring's centroid and the tropane's bridge nitrogen is a key parameter, being approximately 5.6 Å for phenyltropanes, which is thought to contribute to their potent stimulant profile. wikipedia.org X-ray crystallography and computational methods are used to determine the precise three-dimensional structure and conformational preferences that are essential for optimal interaction with the binding sites of the target transporters. nih.gov

Design and Predictive Analysis of Novel Phenyltropane Analogs

The design of novel phenyltropane analogs is guided by the collective insights from SAR, molecular modeling, QSAR, and conformational analysis. The goal is often to modulate the selectivity profile, for instance, by enhancing affinity for DAT and SERT while reducing it for NET. nih.gov

Predictive analysis of these novel designs relies heavily on the computational models developed. For example, a newly designed analog can be docked into a model of the transporter binding site to predict its binding mode and affinity. Its properties can also be predicted using the established QSAR equation. Furthermore, pharmacophore models can be used to assess whether the new design retains the essential features for activity.

The introduction of deuterium (B1214612) in RTI-51-d3 is an example of a specific design choice aimed at improving metabolic stability. nih.gov Future design efforts could explore other substitutions on the phenyl ring or modifications to the ester group to further refine the pharmacological profile of this class of compounds.

Future Directions and Translational Research Potential

Development of Next-Generation Research Probes and Pharmacological Tools

The strategic incorporation of deuterium (B1214612) into the RTI-51 molecule enhances its utility as a research probe. Deuteration, the replacement of hydrogen with its heavier isotope, deuterium, can significantly alter the metabolic fate of a compound. unibestpharm.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage. alfa-chemistry.com This increased metabolic stability is a highly desirable characteristic for research tools, as it can lead to a longer duration of action and a more predictable pharmacokinetic profile.

In the context of neuropharmacology, this stability allows for more precise and prolonged studies of the dopamine (B1211576) transporter (DAT), the primary target of RTI-51. As a result, RTI-51-d3 and similar deuterated analogs are invaluable for developing next-generation probes for in vivo imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These advanced imaging agents can provide clearer and more stable signals, enabling researchers to map the distribution and density of DATs with greater accuracy.

Elucidation of Complex Neurobiological Pathways and Systems Pharmacology

RTI-51-d3 (hydrochloride) is a powerful tool for dissecting the intricate workings of neurobiological pathways, particularly those involving the dopaminergic system. The dopamine transporter plays a crucial role in regulating synaptic dopamine levels, and its dysfunction is implicated in numerous neurological and psychiatric conditions. By using a stable-labeled tracer like RTI-51-d3, researchers can more effectively study the dynamics of the dopamine system.

The enhanced metabolic stability of RTI-51-d3 allows for more reliable and reproducible results in studies aimed at understanding the complex interplay between the dopamine transporter and other neurotransmitter systems. This is a key aspect of systems pharmacology, which seeks to understand how drugs affect the entire biological system rather than just a single target. The use of deuterated compounds helps to minimize the confounding variables of rapid metabolism, thus providing a clearer picture of the on-target effects of the compound within a complex biological network.

Potential for Preclinical Lead Optimization in Specific Neurological Research Areas

In the realm of drug discovery, the process of lead optimization is critical for developing safe and effective medications. nih.gov This iterative process involves modifying a promising compound (a "lead") to improve its pharmacological and pharmacokinetic properties. rti.org The use of deuterated compounds like RTI-51-d3 has emerged as a valuable strategy in preclinical lead optimization for neurological disorders. nih.gov

The primary advantage of deuteration in this context is the potential to improve a drug's metabolic profile. pharmaffiliates.com By strategically replacing hydrogen with deuterium at sites of metabolic instability, medicinal chemists can slow down the rate of metabolism, potentially leading to:

Improved Bioavailability: A slower first-pass metabolism can result in a greater concentration of the active drug reaching systemic circulation. researchgate.net

Increased Half-life: A reduced rate of metabolic clearance can prolong the duration of the drug's effect, potentially allowing for less frequent dosing. alfa-chemistry.com

Reduced Formation of Toxic Metabolites: By altering the metabolic pathway, deuteration can decrease the production of harmful byproducts. unibestpharm.com

These improvements can translate into a better safety and tolerability profile for a potential therapeutic agent. researchgate.net Therefore, RTI-51-d3 serves as a prototype and a tool for exploring the "deuterium switch" strategy in the development of novel treatments for conditions where dopamine transporter modulation is a therapeutic goal.

Methodological Advancements in Isotopic Labeling and Bioanalytical Techniques

The synthesis and application of RTI-51-d3 (hydrochloride) are intertwined with advancements in isotopic labeling and bioanalytical methods. The ability to selectively introduce deuterium into a complex molecule requires sophisticated synthetic chemistry techniques. These methods are continually being refined to improve efficiency and reduce costs.

Furthermore, the use of stable isotope-labeled compounds like RTI-51-d3 necessitates sensitive and specific bioanalytical techniques for their detection and quantification. acs.orgresearchgate.net Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is a cornerstone for these analyses, allowing researchers to differentiate between the deuterated compound and its non-deuterated counterpart and their respective metabolites. metsol.comchemicalsknowledgehub.com The ongoing development of more advanced mass spectrometry and NMR spectroscopy techniques will further enhance the utility of deuterated compounds in pharmacological research, enabling more precise pharmacokinetic and metabolic studies. nih.gov

Q & A

Basic Research Questions

Q. How is RTI-51-d3 hydrochloride synthesized, and what analytical methods confirm its chemical purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, with intermediates purified via column chromatography or recrystallization. Final purity is validated using high-performance liquid chromatography (HPLC) with a purity threshold ≥98% and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Researchers must document retention times (HPLC) and spectral peaks (NMR) against reference standards .

Q. What are the recommended storage conditions and handling precautions for RTI-51-d3 hydrochloride?

- Methodological Answer : Store lyophilized powder at -20°C in airtight, light-protected containers under inert gas (e.g., argon). For handling, use gloves, lab coats, and fume hoods to minimize exposure. MedChemExpress safety guidelines emphasize verifying compound stability via periodic mass spectrometry (MS) checks to detect degradation products .

Q. Which spectroscopic techniques are optimal for characterizing RTI-51-d3 hydrochloride, and how are data interpreted?

- Methodological Answer : Fourier-transform infrared spectroscopy (FT-IR) identifies functional groups (e.g., amine or chloride bonds), while UV-Vis spectroscopy quantifies concentration via Beer-Lambert law. For advanced characterization, tandem MS (LC-MS/MS) confirms molecular weight and fragmentation patterns. Cross-reference data with peer-reviewed spectral libraries to resolve ambiguities .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate the pharmacokinetics of RTI-51-d3 hydrochloride?

- Methodological Answer : Use rodent models to assess absorption, distribution, metabolism, and excretion (ADME). Administer RTI-51-d3 via intravenous/oral routes and collect plasma samples at timed intervals. Analyze samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify drug levels. Apply compartmental modeling (e.g., non-linear mixed-effects) to derive pharmacokinetic parameters like half-life () and bioavailability .

Q. What strategies address discrepancies in pharmacological data across studies involving RTI-51-d3 hydrochloride?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., dosage variations, solvent systems). Validate assays using standardized protocols (e.g., OECD guidelines) and replicate experiments under controlled conditions. For in vitro vs. in vivo contradictions, assess membrane permeability via Caco-2 cell assays or molecular dynamics simulations to clarify bioavailability limitations .

Q. How can researchers optimize the solubility and bioavailability of RTI-51-d3 hydrochloride in novel formulations?

- Methodological Answer : Employ experimental design (e.g., Box-Behnken or factorial design) to test co-solvents (e.g., PEG 400), cyclodextrin complexes, or lipid-based nanoparticles. Measure solubility enhancements via shake-flask method and dissolution testing. For bioavailability, compare area under the curve (AUC) in animal models between formulations and reference compounds .

Q. What validation criteria ensure reproducibility in RTI-51-d3 hydrochloride bioactivity assays?

- Methodological Answer : Follow the International Council for Harmonisation (ICH) Q2(R1) guidelines for assay validation. Include positive/negative controls, assess intra- and inter-day precision (CV <15%), and establish a linear dynamic range. For cell-based assays, standardize cell passage numbers and culture conditions to minimize variability .

Key Considerations for Methodological Rigor

- Data Integrity : Use authenticated reference standards (e.g., Sigma-Aldrich) and document batch-specific certificates of analysis (CoA) .

- Ethical Compliance : Adhere to institutional animal care protocols and declare conflicts of interest in publications .

- Literature Synthesis : Conduct systematic reviews to contextualize findings within existing research, identifying gaps for future studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.